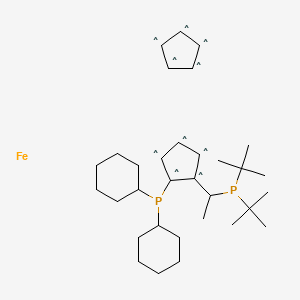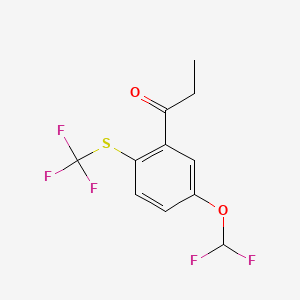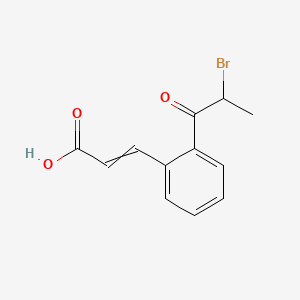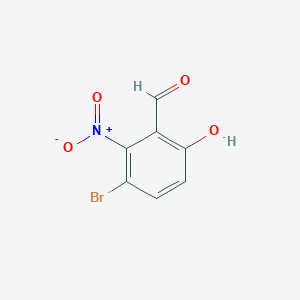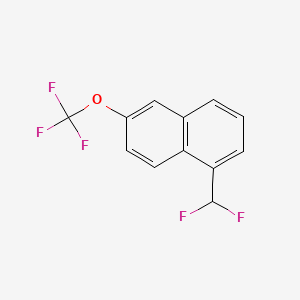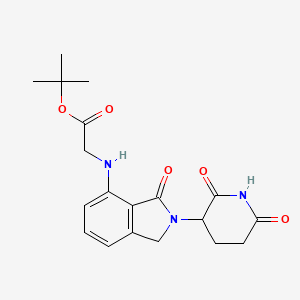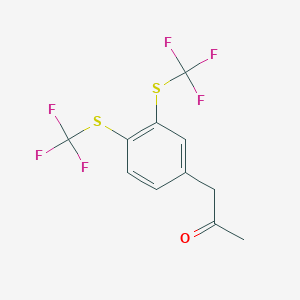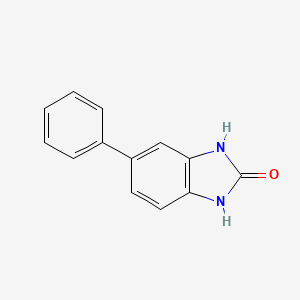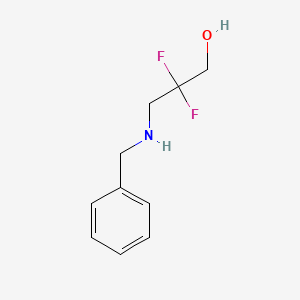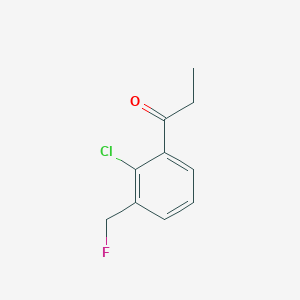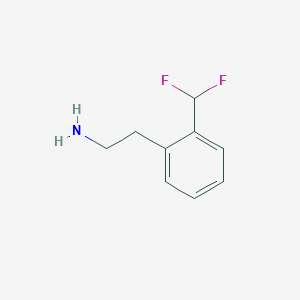
2-(2-(Difluoromethyl)phenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Difluoromethyl)phenyl)ethanamine is an organic compound with the molecular formula C9H11F2N and a molecular weight of 171.19 g/mol It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the CF2H group to a phenyl precursor . This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of 2-(2-(Difluoromethyl)phenyl)ethanamine may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the phenyl ring . The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Difluoromethyl)phenyl)ethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl ketones, while reduction may produce difluoromethylated phenyl alcohols .
Aplicaciones Científicas De Investigación
2-(2-(Difluoromethyl)phenyl)ethanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-(Difluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-[4-(trifluoromethyl)phenyl]ethanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Ethylthio)ethylamine: Contains an ethylthio group instead of a difluoromethyl group.
Uniqueness
2-(2-(Difluoromethyl)phenyl)ethanamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, particularly in pharmaceuticals and chemical research .
Propiedades
Fórmula molecular |
C9H11F2N |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2-[2-(difluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H11F2N/c10-9(11)8-4-2-1-3-7(8)5-6-12/h1-4,9H,5-6,12H2 |
Clave InChI |
HZZWHXHUEQGECX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCN)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


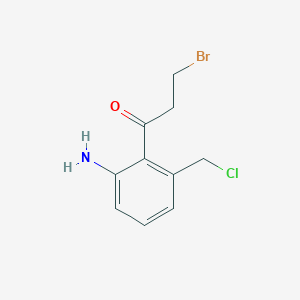
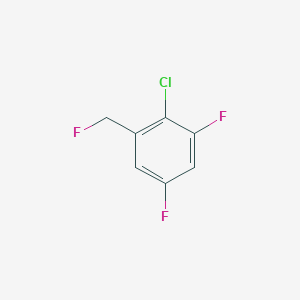
![[1-[2-[[3-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B14061872.png)

